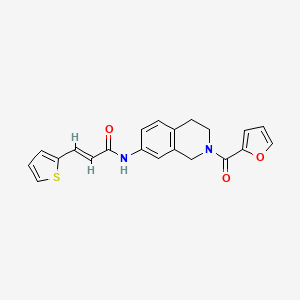
(E)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C21H18N2O3S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
(E)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide is involved in various chemical synthesis processes and exhibits unique chemical properties. For instance, the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine under different conditions yielded mixtures of trans- and cis-tetrahydroisoquinoline-4-carboxylic acids. This process highlights the compound's role in synthesizing new tetrahydroisoquinolinones with potential pharmacological interest (Kandinska, Kozekov, & Palamareva, 2006). Moreover, the development of novel 1,2,3,4-tetrahydroisoquinoline derivatives as selective dopamine D3 receptor ligands further illustrates its significance in medicinal chemistry (Mach et al., 2004).
Anticancer Potential
Research into novel quinolines carrying pyridine and other moieties, where (E)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide could potentially serve as a precursor, indicates a promising avenue for developing anticancer agents. These compounds have been evaluated for cytotoxic activity against breast cancer cell lines, demonstrating the compound's potential as a backbone for therapeutic agents (Ghorab et al., 2016).
Enzyme Inhibition for Antiviral Applications
A novel chemical compound closely related to the structure of interest has been identified as an inhibitor of SARS coronavirus helicase, showcasing the potential of such compounds in antiviral research. This specific compound suppresses the enzymatic activities of SARS coronavirus helicase, offering a new avenue for developing treatments against coronaviruses (Lee et al., 2017).
Neurological and Psychological Applications
Additionally, the compound's structural analogs have been explored for their neurological effects, particularly as positive allosteric modulators of nicotinic receptors, suggesting potential applications in treating anxiety and depression (Targowska-Duda et al., 2019).
Green Chemistry and Biocatalysis
Explorations into enantioselective ene-reduction of closely related compounds by marine and terrestrial fungi highlight the role of (E)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide in green chemistry. This approach demonstrates the synthesis of stereochemically complex compounds through environmentally friendly processes (Jimenez et al., 2019).
Propiedades
IUPAC Name |
(E)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c24-20(8-7-18-3-2-12-27-18)22-17-6-5-15-9-10-23(14-16(15)13-17)21(25)19-4-1-11-26-19/h1-8,11-13H,9-10,14H2,(H,22,24)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXAZUXZLQAIRQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CS3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CS3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

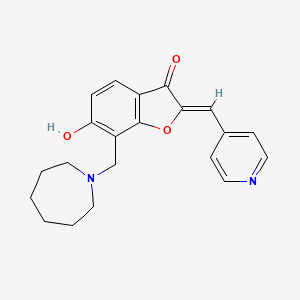
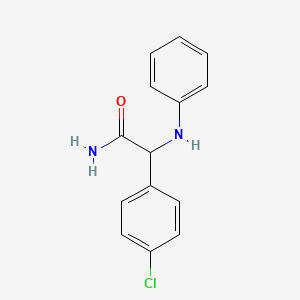
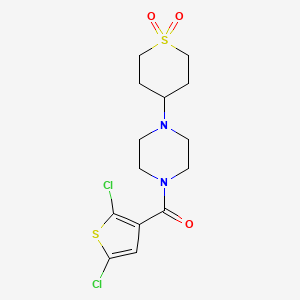
![N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide](/img/structure/B2633040.png)
![(E)-N-benzyl-3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide](/img/structure/B2633041.png)
![1-[1-(2-chlorophenyl)-2-nitropropyl]-1H-pyrazole](/img/structure/B2633042.png)

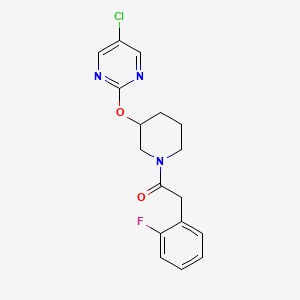
![4-Methyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2633045.png)
![(Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide](/img/structure/B2633046.png)


![1-(3-Cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2633051.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2633052.png)